molecular formula C8H15ClO3S B2481101 [1-(Methoxymethyl)cyclopentyl]methanesulfonyl chloride CAS No. 1468571-66-5

[1-(Methoxymethyl)cyclopentyl]methanesulfonyl chloride

Cat. No.: B2481101
CAS No.: 1468571-66-5
M. Wt: 226.72
InChI Key: YOGSTYPQZGQBSG-UHFFFAOYSA-N
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Description

[1-(Methoxymethyl)cyclopentyl]methanesulfonyl chloride (CAS: 127958-78-5) is a sulfonyl chloride derivative featuring a cyclopentane ring substituted with a methoxymethyl group. Its molecular formula is C₉H₁₅ClO₃S, and it has been utilized in organic synthesis, particularly as an electrophilic reagent for introducing sulfonyl groups. The compound is notable for its steric hindrance due to the cyclopentyl backbone and the electron-donating methoxymethyl substituent, which modulate its reactivity compared to simpler sulfonyl chlorides .

Properties

IUPAC Name

[1-(methoxymethyl)cyclopentyl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO3S/c1-12-6-8(4-2-3-5-8)7-13(9,10)11/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGSTYPQZGQBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCC1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of [1-(Methoxymethyl)cyclopentyl]methanesulfonyl chloride involves several synthetic routes. One common method includes the reaction of cyclopentylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of [1-(Methoxymethyl)cyclopentyl]methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide and sulfonate ester derivatives . This reactivity is utilized in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

1-[(Benzyloxy)methyl]cyclopropane-1-sulfonyl Chloride

  • Structure : Cyclopropane ring with a benzyloxymethyl substituent and sulfonyl chloride group (CAS: 1303510-68-0; C₁₁H₁₃ClO₃S).
  • Key Differences: Ring Size: Cyclopropane (3-membered ring) vs. cyclopentane (5-membered ring). Substituent: Benzyloxy group (aromatic, lipophilic) vs. methoxymethyl (smaller, less lipophilic). The benzyloxy group may confer greater stability but lower solubility in polar solvents .
  • Applications : Likely used in synthesizing sulfonamide derivatives, with the benzyl group enabling deprotection strategies in multi-step syntheses.

{[1-(Methoxymethyl)cyclopentyl]methyl}amine Hydrochloride

  • Structure: Cyclopentyl backbone with methoxymethyl and amine groups (CAS: Not explicitly provided; molecular formula inferred as C₉H₁₈ClNO).
  • Key Differences :
    • Functional Group : Amine hydrochloride (nucleophilic) vs. sulfonyl chloride (electrophilic). The amine derivative is a precursor or intermediate, whereas the sulfonyl chloride is a reactive reagent.
    • Reactivity : The amine may participate in condensation or alkylation reactions, contrasting with the sulfonyl chloride’s role in sulfonylation .

Methanesulfonyl Chloride

  • Structure : Simplest sulfonyl chloride (CH₃SO₂Cl; CAS: 156-324-6).
  • Key Differences: Steric Effects: The absence of a cyclic structure in methanesulfonyl chloride results in higher reactivity due to reduced steric hindrance.

Methoxymethyl Chloride

  • Structure: CH₃OCH₂Cl (CAS: Not explicitly provided).
  • Key Differences :
    • Functionality : A simple alkylating agent vs. a sulfonyl chloride. Methoxymethyl chloride is used to introduce methoxymethyl protecting groups, whereas the target compound serves as a sulfonylation reagent.
    • Synthetic Relevance : Methoxymethyl chloride could be a precursor in the synthesis of [1-(methoxymethyl)cyclopentyl]methanesulfonyl chloride .

Data Table: Structural and Functional Comparison

Compound Name CAS Molecular Formula Key Functional Groups Ring Size Key Applications
This compound 127958-78-5 C₉H₁₅ClO₃S Sulfonyl chloride, Cyclopentyl 5-membered Sulfonylation reactions
1-[(Benzyloxy)methyl]cyclopropane-1-sulfonyl chloride 1303510-68-0 C₁₁H₁₃ClO₃S Sulfonyl chloride, Benzyloxy 3-membered Sulfonamide synthesis
Methanesulfonyl chloride 156-324-6 CH₃ClO₂S Sulfonyl chloride N/A General-purpose sulfonylation
Methoxymethyl chloride Not provided C₂H₅ClO Alkyl chloride N/A Protecting group introduction

Biological Activity

[1-(Methoxymethyl)cyclopentyl]methanesulfonyl chloride is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a detailed examination of its biological properties, synthesis, and applications, supported by relevant data, case studies, and research findings.

  • Molecular Formula : C8H15ClO3S
  • Molecular Weight : 210.72 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : COCC1(CCCC1)CS(=O)(=O)Cl

Synthesis

The synthesis of this compound typically involves the reaction of cyclopentanol derivatives with methanesulfonyl chloride in the presence of a base. This reaction allows for the introduction of the methoxymethyl group, which is crucial for enhancing the compound's biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of methanesulfonyl chlorides have been shown to possess potent effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism often involves disruption of bacterial cell wall synthesis.

Cytotoxic Effects

Research has demonstrated that methanesulfonyl chloride derivatives can induce cytotoxicity in cancer cell lines. For example, compounds with similar structural features have been observed to inhibit cell proliferation and induce apoptosis in human glioma cells . The specific pathways affected include those related to cell cycle regulation and apoptosis induction.

Case Studies

  • Cytotoxicity in Cancer Cells :
    • A study examining the effects of methanesulfonyl chloride derivatives on glioma cells found that these compounds significantly reduced cell viability through mechanisms independent of AMPK inhibition. The study highlighted multiple pathways involved, including activation of calpain and inhibition of mTOR signaling .
  • Antibacterial Activity :
    • Another investigation focused on the antibacterial properties of sulfonamide derivatives, noting their effectiveness against resistant bacterial strains. The study reported IC50 values indicating strong inhibitory effects on bacterial growth, suggesting potential therapeutic applications for infections caused by resistant pathogens .

Research Findings

Study FocusKey FindingsReference
Antimicrobial ActivitySignificant inhibition of MRSA growth; potential for development as an antibacterial agent
Cytotoxicity in Cancer CellsInduced apoptosis and inhibited proliferation in glioma cells; multiple pathways involved
Structure-Activity RelationshipAnalysis revealed that modifications to the sulfonyl group enhanced biological activity

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